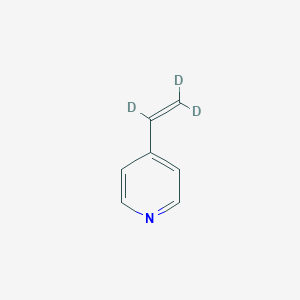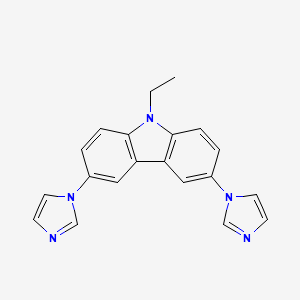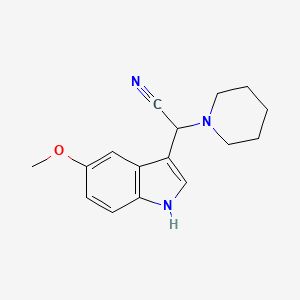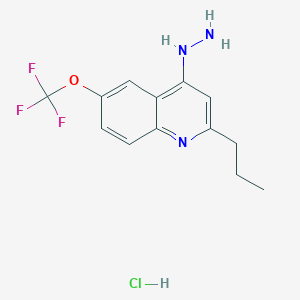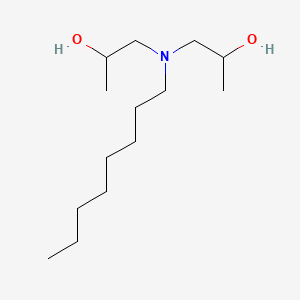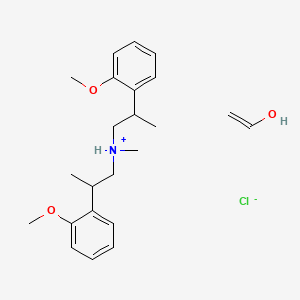
Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride: is a chemical compound with the molecular formula C23H34ClNO3 and a molecular weight of 407.97 g/mol . It is known for its complex structure, which includes a methylazanium core and methoxyphenyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride typically involves the reaction of 2-(2-methoxyphenyl)propylamine with methyl iodide to form the corresponding methylated amine. This intermediate is then reacted with hydrochloric acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: 2-(2-methoxyphenyl)propylamine, methyl iodide, hydrochloric acid
Reaction Time: Several hours to ensure complete conversion
Purification: Crystallization or distillation to obtain pure bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of alcohols or nitriles
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
Comparación Con Compuestos Similares
- 2-(2-methoxyphenyl)-N-methylpropan-1-aminium chloride
- 2-(2-methoxyphenyl)propylamine
- N-methyl-2-(2-methoxyphenyl)propan-1-amine
Uniqueness:
- Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride has a unique structure that allows it to form stable complexes with various molecules, making it highly versatile in different applications.
- Compared to similar compounds, it exhibits enhanced stability and reactivity, which makes it more effective in certain chemical and biological processes.
Propiedades
Número CAS |
102107-30-2 |
|---|---|
Fórmula molecular |
C23H34ClNO3 |
Peso molecular |
408.0 g/mol |
Nombre IUPAC |
bis[2-(2-methoxyphenyl)propyl]-methylazanium;ethenol;chloride |
InChI |
InChI=1S/C21H29NO2.C2H4O.ClH/c1-16(18-10-6-8-12-20(18)23-4)14-22(3)15-17(2)19-11-7-9-13-21(19)24-5;1-2-3;/h6-13,16-17H,14-15H2,1-5H3;2-3H,1H2;1H |
Clave InChI |
MIYLCYSFOYUGGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+](C)CC(C)C1=CC=CC=C1OC)C2=CC=CC=C2OC.C=CO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


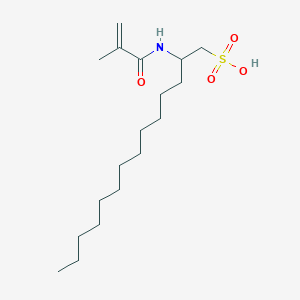
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
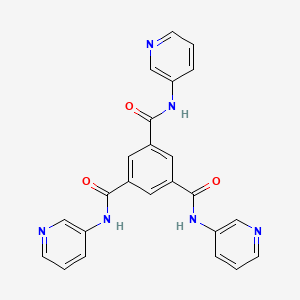
![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
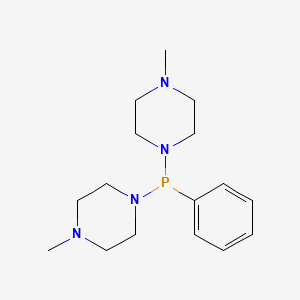
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

